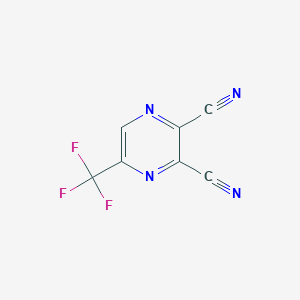![molecular formula C19H18N4O2 B14074165 6-[2-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-4-methyl-4,5-dihydropyridazin-3-ol](/img/structure/B14074165.png)
6-[2-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-4-methyl-4,5-dihydropyridazin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pimobendan is a benzimidazole-pyridazinone derivative known for its dual action as a calcium sensitizer and a selective inhibitor of phosphodiesterase 3. It is primarily used in veterinary medicine to manage heart failure in dogs, particularly those suffering from myxomatous mitral valve disease or dilated cardiomyopathy . Pimobendan is also available for human use in Japan under the brand name Acardi .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pimobendan involves multiple steps, starting from chlorobenzene. The process includes Friedel-Crafts reaction, nitration, α-bromination of carbonyl, nucleophilic substitution of malonate, potassium hydroxide hydrolysis, thermal decarboxylation, amination, esterification, p-methoxybenzoyl chloride acylation, water and hydrazine cyclization, and hydrogenation . Another method involves the synthesis of a key intermediate, 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid, through condensation and decarboxylation of 1-(4-chlorophenyl)propan-1-one with glyoxylic acid followed by reduction .
Industrial Production Methods
Industrial production of pimobendan typically follows the synthetic routes mentioned above, with optimization for large-scale production. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pimobendan undergoes various chemical reactions, including:
Oxidation: Pimobendan can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups in pimobendan.
Substitution: Nucleophilic substitution reactions are involved in the synthesis of pimobendan, particularly in the formation of key intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Potassium hydroxide, glyoxylic acid, and other nucleophiles
Major Products
The major products formed from these reactions include various intermediates and the final pimobendan compound, which is characterized by its benzimidazole-pyridazinone structure.
Wissenschaftliche Forschungsanwendungen
Pimobendan has several scientific research applications:
Chemistry: Used as a model compound to study calcium sensitization and phosphodiesterase inhibition.
Biology: Investigated for its effects on calcium sensitivity and intracellular signaling pathways.
Medicine: Widely used in veterinary medicine to manage heart failure in dogs. .
Industry: Used in the pharmaceutical industry for the production of heart failure medications.
Wirkmechanismus
Pimobendan exerts its effects through a dual mechanism:
Calcium Sensitization: It increases the binding efficiency of cardiac troponin to calcium ions, enhancing myocardial contractility without significantly increasing oxygen consumption.
Phosphodiesterase Inhibition: Pimobendan inhibits phosphodiesterase 3, leading to increased intracellular cyclic adenosine monophosphate levels, which results in vasodilation and reduced cardiac workload
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dobutamine: Another positive inotropic agent but works through beta-adrenergic receptor stimulation.
Milrinone: A phosphodiesterase 3 inhibitor with similar inotropic and vasodilatory effects.
Enalapril: An angiotensin-converting enzyme inhibitor used in conjunction with pimobendan for heart failure management
Uniqueness
Pimobendan is unique due to its dual mechanism of action, combining calcium sensitization and phosphodiesterase inhibition. This dual action makes it particularly effective in managing heart failure with fewer side effects compared to other inotropic agents .
Eigenschaften
Molekularformel |
C19H18N4O2 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-5-methyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C19H18N4O2/c1-11-9-16(22-23-19(11)24)13-5-8-15-17(10-13)21-18(20-15)12-3-6-14(25-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,23,24) |
InChI-Schlüssel |
WTNHQTPNWSUDGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=NNC1=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


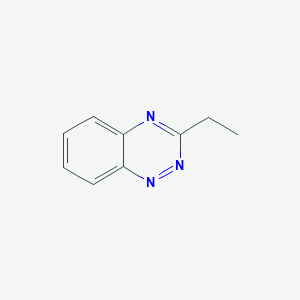
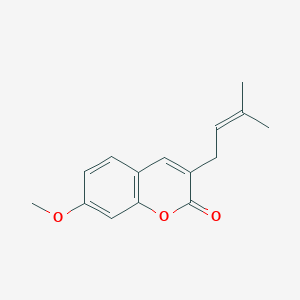
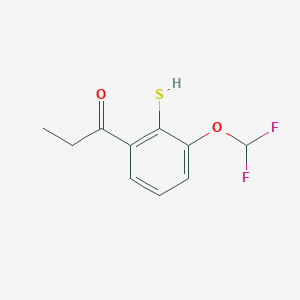
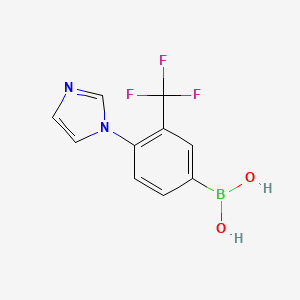
![2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole](/img/structure/B14074111.png)
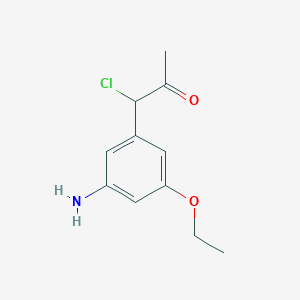
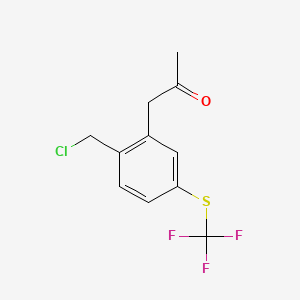
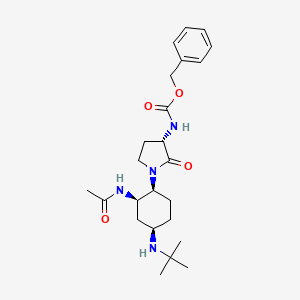
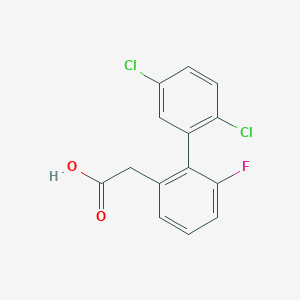
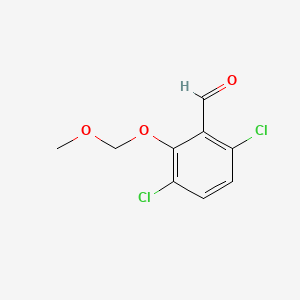
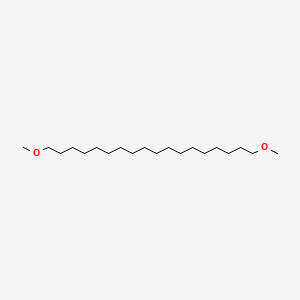
![3H,8H-Oxazolo[4,3-c][1,4]oxazin-8-one, 1,3-bis(2,3-dihydro-1,4-benzodioxin-6-yl)tetrahydro-5-phenyl-, (1R,3S,5S,8aS)-](/img/structure/B14074157.png)
![(4-Hydroxyphenyl)[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]methanone](/img/structure/B14074161.png)
